![molecular formula C5H9ClN2S B1435023 Dimethyl-1,2-thiazol-4-amine hydrochloride CAS No. 1803590-58-0](/img/structure/B1435023.png)
Dimethyl-1,2-thiazol-4-amine hydrochloride
Overview
Description
Dimethyl-1,2-thiazol-4-amine hydrochloride is a chemical compound with the molecular weight of 164.66 . Its IUPAC name is 3,5-dimethylisothiazol-4-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of Dimethyl-1,2-thiazol-4-amine hydrochloride is represented by the InChI code1S/C5H8N2S.ClH/c1-3-5(6)4(2)8-7-3;/h6H2,1-2H3;1H
. The molecular formula is C5H9ClN2S
. Physical And Chemical Properties Analysis
Dimethyl-1,2-thiazol-4-amine hydrochloride has a molecular weight of 164.66 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Thiazole compounds have been found to exhibit significant analgesic and anti-inflammatory activities. This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs with lesser side effects .
Antioxidant Properties
Research has indicated that thiazole derivatives can act as potent antioxidants. This property is crucial in the prevention of oxidative stress-related diseases .
Antimicrobial and Antifungal Effects
Thiazoles have been shown to possess antimicrobial and antifungal properties, making them useful in combating various infections caused by bacteria and fungi .
Antiviral Applications
Some thiazole derivatives are explored for their antiviral activities, which could lead to new treatments for viral infections .
Diuretic Effects
Thiazole compounds may also serve as diuretic agents, helping in the management of fluid retention conditions .
Anticonvulsant and Neuroprotective Uses
Due to their anticonvulsant properties, thiazoles are being studied for their potential use in treating epilepsy and other seizure disorders. Additionally, they may offer neuroprotective benefits .
Anticancer and Cytotoxic Drug Molecules
Thiazoles form the core structure of several clinically used anticancer medicines. They bind to DNA and interact with topoisomerase II, leading to DNA damage and cell death, which is beneficial in cancer treatment .
Structure-Activity Relationship (SAR) Studies
Thiazole derivatives are used in SAR studies to investigate their role in activity and cytotoxic profiles, which is essential for drug development .
Mechanism of Action
Target of Action
Dimethyl-1,2-thiazol-4-amine hydrochloride is a compound that has been studied for its potential biological activities . .
Mode of Action
Thiazole derivatives, which include Dimethyl-1,2-thiazol-4-amine hydrochloride, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, potentially activating or inhibiting them, leading to a range of biological effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3,5-dimethyl-1,2-thiazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-3-5(6)4(2)8-7-3;/h6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWZLOCJYUHJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803590-58-0 | |
Record name | 4-Isothiazolamine, 3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dimethyl-1,2-thiazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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